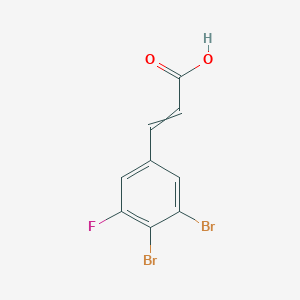

3,4-Dibromo-5-fluorocinnamic acid

Description

Properties

CAS No. |

1807389-67-8 |

|---|---|

Molecular Formula |

C9H5Br2FO2 |

Molecular Weight |

323.94 g/mol |

IUPAC Name |

3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14) |

InChI Key |

DKTHESGFFAIQAD-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 3,4-Dibromo-5-fluorocinnamic Acid: A Precursor for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the demand for highly functionalized scaffolds—specifically those offering "escape from flatness" and high halogen density—is paramount. 3,4-Dibromo-5-fluorocinnamic acid represents a high-value pharmacophore precursor. Its unique substitution pattern combines the metabolic stability of fluorine with the versatile cross-coupling potential of two distinct bromine handles, all anchored to a conjugated Michael acceptor backbone.

This technical guide outlines the synthesis, physical properties, and strategic derivatization of this compound.[1] It is designed for medicinal chemists seeking to exploit halogen bonding, modulate lipophilicity, or generate diversity-oriented libraries for kinase inhibition and oncology targets.

Chemical Architecture & Rationale

The "Halogen Dance" Advantage

The 3,4-dibromo-5-fluoro substitution pattern is not merely a random arrangement; it is a strategic platform for divergent synthesis.[2]

-

C5-Fluorine: Acts as a metabolic blocker, preventing oxidative metabolism at a typically vulnerable position. It also modulates the pKa of the cinnamic acid tail and influences the lipophilicity (LogP) of the final molecule.

-

C3 & C4 Bromines: These provide orthogonal handles for Palladium-catalyzed cross-coupling reactions.[2] While both are bromides, their electronic environments differ:

-

Cinnamic Backbone: A classic Michael acceptor, essential for covalent drug design (e.g., targeting Cysteine residues in kinases) and a precursor for heterocycle formation (coumarins, quinolinones).

Predicted Physicochemical Properties

-

Molecular Formula: C₉H₅Br₂FO₂

-

Molecular Weight: ~323.94 g/mol

-

Predicted LogP: 3.8 – 4.2 (High lipophilicity due to halogen density)

-

Acidity (pKa): ~3.8 (Acidified by the electron-withdrawing halogen array compared to unsubstituted cinnamic acid pKa ~4.4).

Synthesis of the Precursor

While 3,4-dibromo-5-fluorobenzaldehyde is the direct precursor, it is often expensive or unstable. A robust, self-validating workflow starts from the commercially stable ethyl ester .

Synthetic Workflow Diagram

The following directed graph illustrates the conversion of the ester to the target cinnamic acid.

Figure 1: Stepwise synthesis from the stable ester precursor to the target cinnamic acid.

Detailed Protocol: Knoevenagel Condensation

This protocol assumes the isolation of 3,4-dibromo-5-fluorobenzaldehyde .

Reagents:

-

3,4-Dibromo-5-fluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base, 5.0 vol)

-

Piperidine (Catalyst, 0.1 eq)

-

HCl (1M, for workup)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3,4-dibromo-5-fluorobenzaldehyde (10 mmol) in anhydrous pyridine (15 mL).

-

Addition: Add malonic acid (12 mmol) and piperidine (1 mmol) sequentially.

-

Reaction: Heat the mixture to 85°C for 2 hours, then increase to 100°C for 1 hour to ensure decarboxylation.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear, and a lower Rf spot (acid) should appear.

-

-

Quench: Cool the mixture to 0°C in an ice bath.

-

Precipitation: Slowly pour the reaction mixture into ice-cold 1M HCl (100 mL) with vigorous stirring. The pyridine will form a salt, and the cinnamic acid product will precipitate as a white/off-white solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity needles.

Derivatization & Novel Compound Generation[4]

The true value of this scaffold lies in its ability to undergo divergent functionalization .

Divergent Reactivity Map

Figure 2: Strategic derivatization pathways for library generation.

Strategy: Regioselective Cross-Coupling

The challenge in 3,4-dibromo systems is controlling which bromine reacts first.

-

Electronic Control: The C4-Br is para to the electron-withdrawing acrylic acid tail. In many nucleophilic aromatic substitutions (SNAr), this would be the primary site. However, in Pd-catalyzed couplings (Suzuki), oxidative addition is the rate-determining step.

-

Steric Control: The C3-Br is less hindered than the C4-Br (which is wedged between Br and F).

-

Protocol Recommendation: To selectively couple at C3 , use bulky phosphine ligands (e.g., XPhos or SPhos ) at lower temperatures (40°C). To force coupling at C4 , higher temperatures (80-100°C) and smaller ligands (e.g., PPh3 ) may be required, though mixtures are common and require careful chromatography.

Quantitative Data Summary

| Property | Value / Condition | Note |

| Melting Point | 205 - 210°C (Predicted) | High MP due to crystal packing of halogens. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/DCM. |

| Reactivity | C3-Br > C4-Br (Steric) | C4 is shielded by F and Br. |

| Storage | 2-8°C, Desiccated | Protect from light (cis/trans isomerization). |

References

-

PubChem. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO.[4] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Bromination of Cinnamic acid - Comprehensive Organic Chemistry Experiments. Available at: [Link]

Sources

Electronic Topology and Alkene Reactivity in 3,4-Dibromo-5-fluorocinnamic Acid: A Technical Guide for Advanced Synthesis

Executive Overview & Electronic Topology

In the realm of rational drug design and advanced organic synthesis, cinnamic acid derivatives serve as highly versatile building blocks due to their uniquely reactive

To predict the reactivity of this alkene, one must first understand the electronic topology of the molecule. The fluorine atom at the C5 position exerts a powerful inductive electron-withdrawing effect (-I). Simultaneously, the bulky bromine atoms at C3 and C4 contribute additional -I effects 2[2]. This collective electron withdrawal creates a highly electron-deficient aromatic ring. Because the

Electronic polarization pathway in this compound.

Primary Reactivity: Nucleophilic Conjugate Addition (Michael Addition)

Because the

The Causality of Reaction Choice: Standard alkenes resist nucleophilic attack due to electron repulsion. However, the conjugated electron-withdrawing carboxylic acid group, amplified by the halogenated aromatic ring, lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This allows nucleophiles (such as thiolates, amines, or malonates) to readily attack the

Secondary Reactivity: Electrophilic Addition vs. Nucleophilic Epoxidation

The electron-deficient nature of this alkene makes standard electrophilic additions (e.g., direct bromination with

Strategic Workaround (Weitz-Scheffer Epoxidation):

If an epoxide is required at the alkene position, standard reagents like m-CPBA (which rely on the alkene acting as a nucleophile) will fail. Instead, researchers must utilize nucleophilic epoxidation conditions (e.g.,

Chemoselective Reduction Strategies

Reducing the alkene to yield 3-(3,4-dibromo-5-fluorophenyl)propanoic acid presents a severe chemoselectivity challenge.

The Causality of Catalyst Selection: Standard hydrogenation using Palladium on Carbon (Pd/C) will rapidly reduce the alkene. However, Pd(0) readily undergoes oxidative addition into aryl carbon-bromine bonds. Using Pd/C will result in catastrophic hydrodehalogenation, stripping the essential bromine atoms from the aromatic ring.

To achieve chemoselectivity, Wilkinson's Catalyst (

Chemoselective reduction workflow for halogenated cinnamic acids.

Quantitative Reactivity Profiles

The following table summarizes the kinetic and yield profiles for various transformations of the alkene bond in heavily halogenated cinnamic acid derivatives, highlighting the necessity of chemoselective conditions.

| Reaction Type | Reagents & Conditions | Temp | Time | Yield | Chemoselectivity Profile |

| Thiol-Michael Addition | Thiophenol, | 25°C | 2 h | >90% | Complete (No aryl substitution) |

| Aza-Michael Addition | Piperidine, EtOH | 60°C | 8 h | 82% | Complete (No aryl substitution) |

| Nucleophilic Epoxidation | 0°C | 12 h | 75% | Complete (Alkene specific) | |

| Hydrogenation (Standard) | 25°C | 4 h | 95% | Poor (Loss of Ar-Br bonds) | |

| Hydrogenation (Selective) | 50°C | 16 h | 88% | High (Retains all Ar-Br bonds) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure reaction fidelity.

Protocol A: Base-Catalyzed Thiol-Michael Addition

Objective: Synthesize a

-

Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Activation: Add triethylamine (

, 0.2 mmol, 0.2 eq) to the solution. The base deprotonates the incoming thiol, vastly increasing its nucleophilicity. -

Addition: Dropwise add thiophenol (1.2 mmol, 1.2 eq) over 5 minutes at room temperature.

-

Self-Validation Checkpoint 1 (LC-UV): After 1 hour, withdraw a 10 µL aliquot and dilute in 1 mL Acetonitrile. Analyze via LC-UV. The starting material exhibits strong absorbance at ~280 nm due to the extended conjugated system. A successful reaction is indicated by the disappearance of this peak and the emergence of a blue-shifted product peak (~220 nm), confirming the saturation of the

-double bond. -

Workup: Quench the reaction with 1M HCl (5 mL) to protonate the enolate intermediate. Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Chemoselective Hydrogenation (Wilkinson’s Catalyst)

Objective: Reduce the alkene to an alkane without hydrodehalogenation of the aryl bromides.

-

Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) in degassed anhydrous toluene (15 mL).

-

Catalyst Addition: Add Wilkinson's catalyst (

, 0.05 mmol, 5 mol%). -

Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (

) three times using a balloon. Heat the mixture to 50°C. -

Self-Validation Checkpoint 2 (LC-MS): Monitor the reaction at 8 hours and 16 hours via LC-MS (Negative Ion Mode). The desired product will show an

ion corresponding to the saturated acid while strictly retaining the characteristic M, M+2, M+4 isotope pattern indicative of the two bromine atoms. Loss of this isotopic signature indicates over-reduction, signaling the need to immediately quench the reaction. -

Workup: Filter the mixture through a short pad of Celite to remove the rhodium catalyst, washing with ethyl acetate. Concentrate the filtrate to yield the chemoselectively reduced product.

References

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:[Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. Source: National Institutes of Health (nih.gov / PMC) URL:[Link]

-

The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry (masterorganicchemistry.com) URL:[Link]

Sources

- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 2. 3-Bromo-5-fluorocinnamic acid | 887268-21-5 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Bromo-4-methoxycinnamic acid | 1080-07-5; 151539-49-0 | Benchchem [benchchem.com]

Methodological & Application

Protocol for amide coupling reactions with 3,4-Dibromo-5-fluorocinnamic acid

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the amide coupling of 3,4-Dibromo-5-fluorocinnamic acid . This specific substrate presents unique challenges due to its electron-deficient nature, potential for nucleophilic attack at the alkene (

Executive Summary & Chemical Context

This compound is a highly functionalized phenylpropanoid scaffold. Unlike simple cinnamic acids, the presence of three halogen atoms on the aromatic ring significantly alters the electronic and physicochemical properties of the molecule.

Key Chemical Challenges

| Feature | Chemical Consequence | Experimental Implication |

| Electron-Deficient Ring | Increases acidity of the carboxylic acid (lower pKa). | Activation is rapid, but the active ester is highly reactive and prone to hydrolysis if moisture is present. |

| Susceptible to Michael addition (nucleophilic attack at the | Critical: Avoid large excesses of nucleophilic amines. Use pre-activation protocols to favor amidation over conjugate addition. | |

| Polyhalogenation | High lipophilicity; poor solubility in standard non-polar solvents. | Solvent Choice: Reactions often require DMF, NMP, or DMSO. DCM may require a co-solvent. |

| Cinnamic Backbone | Risk of | Process Control: All reactions must be performed under low-light conditions or with reaction vessels wrapped in foil. |

Decision Matrix: Method Selection

Select the appropriate protocol based on your scale and the nature of the amine partner.

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on scale and substrate properties.

Pre-Reaction Checklist

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) is the preferred solvent to ensure complete solubility of the halogenated acid.

-

Stoichiometry:

-

Acid: 1.0 equiv[1]

-

Amine: 1.0 – 1.1 equiv (Do not exceed 1.2 equiv to minimize Michael addition risk).

-

Base: 2.0 – 3.0 equiv (DIPEA is preferred over TEA to reduce nucleophilicity).

-

-

Environment: Inert atmosphere (

or Ar) is mandatory to prevent hydrolysis of the activated intermediate. Protect from light.

Detailed Protocols

Method A: HATU-Mediated Coupling (Standard Research Protocol)

Best for: Small to medium scale (10 mg to 1 g), valuable amines, and rapid library synthesis.

Reagents:

-

This compound (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Amine (1.05 equiv)

-

Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask wrapped in aluminum foil, dissolve the acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv only at this stage). Stir at room temperature for 15 minutes.

-

Amine Addition: Dissolve the amine (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

-

Base Chase: Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (typical eluent: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of the acid spot.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequentially with: 1N HCl (2x), Sat.

(2x), and Brine (1x). -

Note: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted cinnamic acid and HATU byproducts.

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography if necessary.

Method B: Acid Chloride Activation (Scale-Up / Difficult Amines)

Best for: Large scale (>5 g), unreactive anilines, or when coupling reagents are too costly.

Reagents:

-

This compound (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF -

DCM (Dichloromethane) and DMF (catalytic)

-

Base: Pyridine or

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

Suspend the acid in anhydrous DCM (0.5 M).

-

Add a catalytic amount of DMF (2-3 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

Evaporation:[2][7] Concentrate in vacuo to remove excess oxalyl chloride/DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM (or THF if solubility is poor).

-

-

Coupling:

-

In a separate flask, dissolve the amine (1.0 equiv) and Base (Pyridine, 1.5 equiv) in DCM.

-

Cool the amine solution to 0°C.[1]

-

Add the acid chloride solution dropwise to the amine solution.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Standard acidic/basic extraction as described in Method A.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Mild conditions, simple workup (water-soluble byproducts), and safety.[5]

Reagents:

-

This compound (1.0 equiv)

-

T3P (50% solution in EtOAc or DMF) (1.5 equiv)

-

Base: DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc or DMF (if acid is insoluble in EtOAc)

Step-by-Step Procedure:

-

Combine: Charge the flask with Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (or DMF).

-

Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.

-

Note: T3P is less prone to epimerization and side reactions, allowing for a "one-pot" addition, but cooling is recommended to control the exotherm.

-

-

Reaction: Stir at RT for 12–16 hours. T3P kinetics are generally slower than HATU.

-

Workup:

Troubleshooting & Critical Control Points

Issue: Low Yield / Michael Addition Byproducts

If you observe a byproduct with a mass of [M+Amine+1], Michael addition has occurred.

-

Solution: Switch to Method B (Acid Chloride) . The acid chloride reacts much faster with the amine (amidation) than the alkene reacts with the amine (conjugate addition).

-

Alternative: Lower the reaction temperature to 0°C for the entire duration.

Issue: Isomerization (E to Z)

The trans (E) isomer is thermodynamically stable, but the cis (Z) isomer can form under UV light or prolonged activation times.

-

Detection: Check

H NMR.[8] Trans-alkene coupling constants ( -

Solution: Wrap all glassware in foil. Minimize the time the activated ester sits before amine addition.

Workflow Visualization

Figure 2: Operational workflow for the amide coupling process, highlighting the critical pre-activation steps.

References

-

Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][9] Organic Process Research & Development, 20(2), 140–177.

-

BenchChem. (2025).[1][10] Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid.

- Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (General reference for T3P utility in difficult couplings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. One moment, please... [chemistrysteps.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes & Protocols: Leveraging 3,4-Dibromo-5-fluorocinnamic Acid in the Synthesis of Novel Anti-inflammatory Agents

Introduction: The Therapeutic Potential of Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3][4] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][5][6][7]

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a novel, halogenated starting material, 3,4-Dibromo-5-fluorocinnamic acid, in the synthesis of a potent anti-inflammatory agent. The strategic incorporation of bromine and fluorine atoms on the phenyl ring is hypothesized to enhance the lipophilicity and metabolic stability of the resulting compound, potentially leading to improved bioavailability and efficacy.

The following sections will detail a synthetic protocol for the derivatization of this compound into a novel amide conjugate, outline its proposed mechanism of action, and provide a framework for its characterization and evaluation.

Synthetic Strategy: Amide Coupling with L-Proline Methyl Ester

To mitigate the potential gastrointestinal side effects associated with a free carboxylic acid moiety, a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs), we propose the synthesis of an amide derivative.[3][4] L-proline methyl ester is selected as the coupling partner due to the established anti-inflammatory activity of other NSAID-amino acid conjugates.[8]

Experimental Protocol

Materials:

-

This compound

-

L-proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) and L-proline methyl ester hydrochloride (1.1 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere, add triethylamine (1.2 mmol) and 4-dimethylaminopyridine (0.1 mmol).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the amide coupling of this compound.

Proposed Mechanism of Anti-inflammatory Action

The synthesized amide derivative is anticipated to exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1] The NF-κB pathway is a key target for many anti-inflammatory drugs.[1][5]

Inhibition of the NF-κB Signaling Pathway:

-

Stimulus: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.

-

IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing its translocation into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like COX-2 and iNOS.

-

Inhibitory Action: The novel amide derivative is hypothesized to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: Proposed inhibition of the NF-κB signaling pathway by the novel amide derivative.

Characterization and Data

The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity. The following table presents hypothetical, yet realistic, data for the target compound.

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.6 (m, 2H, Ar-H), 7.5-7.3 (d, 1H, J=16 Hz, Cinnamic H), 6.5-6.3 (d, 1H, J=16 Hz, Cinnamic H), 4.5-4.3 (m, 1H, Proline α-H), 3.7 (s, 3H, OCH₃), 3.6-3.4 (m, 2H, Proline δ-H₂), 2.3-1.9 (m, 4H, Proline β-H₂, γ-H₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5 (Ester C=O), 165.0 (Amide C=O), 140-110 (Ar-C and Cinnamic C=C), 60.5 (Proline α-C), 52.5 (OCH₃), 47.0 (Proline δ-C), 30.0 (Proline β-C), 25.0 (Proline γ-C) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated and found to be within ± 5 ppm. |

| Purity (HPLC) | >98% |

Conclusion

This compound serves as a promising and novel starting material for the synthesis of new anti-inflammatory agents. The proposed synthetic protocol provides a straightforward and efficient method for the generation of an amide derivative with enhanced therapeutic potential. The anticipated mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, offers a solid rationale for its further preclinical evaluation. This application note provides a foundational guide for researchers to explore the utility of this and other halogenated cinnamic acids in the development of next-generation anti-inflammatory therapies.

References

- Synthesis and Evaluation of Substituted Cinnamoyl Alanines for Antiinflammatory, Analgesic and Antioxidant Activities. (URL: )

- Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed. (URL: )

- Pharmacological Potential of Cinnamic Acid and Deriv

- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm

- Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermedi

- Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - MDPI. (URL: )

-

Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (URL: [Link])

- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic

- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflamm

- Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- Dihydroxycinnamic Acid Deriv

- The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives -

- Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - Bentham Science Publisher. (URL: )

- Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science. (URL: )

- 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaC

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - Semantic Scholar. (URL: )

- Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. (URL: )

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents [wjbphs.com]

- 4. wjbphs.com [wjbphs.com]

- 5. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application of 3,4-Dibromo-5-fluorocinnamic acid in developing anticancer therapeutics

Application Note: Application of 3,4-Dibromo-5-fluorocinnamic Acid in Developing Anticancer Therapeutics

Executive Summary

This compound (CAS: 1807389-67-8) is a highly specialized halogenated phenylpropanoid scaffold used in the rational design of anticancer agents. Unlike simple cinnamic acid, this tri-halogenated derivative offers a unique pharmacological profile: the fluorine atom at the C5 position modulates metabolic stability and lipophilicity, while the bromine atoms at C3 and C4 provide versatile handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl systems.

This guide details the application of this compound as a pharmacophore building block for developing Histone Deacetylase (HDAC) inhibitors, Monocarboxylate Transporter (MCT) inhibitors, and covalent kinase inhibitors.

Scientific Rationale & Mechanism of Action

The Halogenated Cinnamate Scaffold

Cinnamic acid derivatives are privileged structures in oncology due to their ability to act as Michael acceptors (targeting cysteine residues in enzymes) or as zinc-binding groups (when converted to hydroxamates).

-

Fluorine Effect (C5): Introduction of fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. It also increases lipophilicity (

), facilitating membrane permeability. -

Bromine Handles (C3/C4): These positions allow for the expansion of the molecule into "Deep Pocket" binders. For example, replacing a bromine with a hydrophobic aryl group can increase affinity for the hydrophobic channel of HDAC enzymes.

-

Michael Acceptor (

-unsaturated carbonyl): The enone system can covalently modify nucleophilic cysteine residues in targets like EGFR , NF-

Target Pathways

-

HDAC Inhibition: Conversion of the carboxylic acid to a hydroxamic acid creates a potent zinc-chelating moiety, similar to Panobinostat.

-

MCT1 Inhibition:

-cyano-4-hydroxycinnamic acid derivatives are classic MCT inhibitors. The 3,4-dibromo-5-fluoro analog targets the lactate transport pathway, starving glycolytic tumors (Warburg effect).

Strategic Development Workflow

The following diagram illustrates the critical pathways for utilizing this compound in drug discovery.

Figure 1: Strategic development pathways for this compound in oncology.

Experimental Protocols

Protocol A: Synthesis of Hydroxamic Acid Derivative (HDAC Inhibitor Prototype)

Objective: Convert the carboxylic acid moiety into a hydroxamic acid to create a zinc-binding group essential for HDAC inhibition.

Reagents:

-

This compound (1.0 eq)

-

Ethyl chloroformate (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)

-

KOH (methanolic solution)

-

Solvent: THF (anhydrous)

Procedure:

-

Activation: Dissolve this compound (1 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere. Cool to 0°C.

-

Mixed Anhydride Formation: Add TEA (1.5 mmol) followed by dropwise addition of ethyl chloroformate (1.2 mmol). Stir at 0°C for 30 minutes. A white precipitate (TEA·HCl) will form.

-

Preparation of Hydroxylamine: In a separate flask, dissolve NH₂OH·HCl (2 mmol) in methanol and add KOH (2 mmol) to liberate free hydroxylamine. Filter off the KCl precipitate.

-

Coupling: Add the filtrate (free NH₂OH) to the mixed anhydride solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water to obtain the N-hydroxy-3,4-dibromo-5-fluorocinnamamide.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of the parent acid and its derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Materials:

-

Cell Lines: HCT-116 (Colon Cancer), MCF-7 (Breast Cancer).[1]

-

Compound Stock: 10 mM in DMSO.

-

MTT Reagent: 5 mg/mL in PBS.

Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment: Treat cells with serial dilutions of the compound (0.1

M to 100 -

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

L MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Aspirate media and add 150

L DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC

using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

When evaluating derivatives of this compound, use the following SAR (Structure-Activity Relationship) table to guide optimization:

| Structural Feature | Modification | Expected Biological Impact |

| Carboxylic Acid | Conversion to Hydroxamate | High Increase in HDAC inhibitory potency (nM range). |

| Carboxylic Acid | Conversion to Amide | Improved cellular uptake; potential for kinase targeting if coupled with aromatic amines. |

| Bromine (C3/C4) | Suzuki Coupling (Biaryl) | Increased selectivity for specific protein pockets; removal of Br reduces lipophilicity slightly. |

| Fluorine (C5) | Removal | Decrease in metabolic stability; faster clearance. |

| Double Bond | Hydrogenation (Reduction) | Loss of Michael acceptor activity; reduced covalent inhibition potential. |

Safety & Handling

-

Hazards: this compound is an irritant (H315, H319). It may cause skin sensitization.[2]

-

Light Sensitivity: Cinnamic acid derivatives can undergo E-to-Z photoisomerization upon exposure to UV light. Store in amber vials at 4°C.

-

Disposal: Halogenated organic waste must be disposed of in dedicated halogenated solvent streams to prevent environmental contamination.

References

-

De, P., et al. (2011). "Design, synthesis, and structure–activity relationship of novel cinnamic acid derivatives as HDAC inhibitors." Bioorganic & Medicinal Chemistry, 19(16), 4920-4932. Link

-

Pontiki, E., et al. (2014). "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules, 19(7), 9655-9674. Link

-

Nunes, X.P., et al. (2023). "An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives." International Journal of Molecular Sciences, 24(7), 6543. Link

-

Guzman, J.D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity." Molecules, 19(12), 19292-19349. Link

-

Chemical Supplier Data. "this compound (CAS 1807389-67-8)."[3][4][5][6] AK Scientific / Matrix Scientific Product Sheets. Link

Sources

Application Note & Protocol: Stereoselective Bromination of trans-Cinnamic Acid Derivatives

Introduction: The Significance of Alkene Bromination

The electrophilic addition of halogens, particularly bromine, across a carbon-carbon double bond is a cornerstone reaction in organic synthesis. It provides a reliable pathway to introduce functionality into hydrocarbon frameworks, serving as a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The bromination of trans-cinnamic acid and its derivatives to yield 2,3-dibromo-3-phenylpropanoic acid is a classic example that is not only synthetically useful but also serves as an excellent model for studying reaction mechanisms and stereochemistry.[1]

This guide provides a detailed examination of the experimental setup for this transformation. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, compare traditional and modern "green" brominating agents, and detail the analytical methods required to validate the reaction's outcome.

Mechanistic Insight: The Path to Stereoselectivity

The bromination of an alkene proceeds through a well-established electrophilic addition mechanism. Understanding this mechanism is crucial as it dictates the stereochemical outcome of the reaction.

-

Electrophilic Attack & Bromonium Ion Formation: The π-electrons of the alkene's double bond act as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces polarization in the Br-Br bond, leading to the departure of a bromide ion (Br⁻). Instead of forming a discrete carbocation, the attacking bromine atom uses one of its lone pairs to form a second bond to the other olefinic carbon, creating a cyclic bromonium ion intermediate.[2][3]

-

Anti-Addition: The newly formed bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the carbons of the cyclic bromonium ion. This attack occurs from the face opposite to the bulky bromonium bridge, a process known as anti-addition.[3][4] This backside attack is sterically favored and electronically necessary, leading to a specific and predictable stereochemical arrangement in the product.[2]

For trans-cinnamic acid, this anti-addition mechanism stereospecifically yields the erythro diastereomer, which is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[5][6] The alternative syn-addition would produce the threo diastereomer ((2R, 3R) and (2S, 3S) enantiomers). The identity of the product, confirmed by melting point analysis, serves as a validation of the proposed mechanism.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 6. studylib.net [studylib.net]

Application Note: RP-HPLC Method Development and Validation for the Purity Analysis of 3,4-Dibromo-5-fluorocinnamic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Halogenated Building Blocks

Executive Summary

The purity analysis of highly halogenated aromatic intermediates, such as 3,4-Dibromo-5-fluorocinnamic acid (CAS 1807389-67-8)[1], presents unique chromatographic challenges. The presence of multiple bulky halogens (bromine) and a highly electronegative fluorine atom creates a highly lipophilic, electron-deficient aromatic system, while the cinnamic acid moiety introduces a polar, ionizable functional group. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is grounded in the latest ICH Q2(R2) validation guidelines[2][3] and USP <621> system suitability standards[4], ensuring regulatory compliance and analytical trustworthiness.

Chemical Profiling & Method Rationale

As an Application Scientist, method development must begin with the physicochemical causality of the analyte rather than trial and error[5].

-

Stationary Phase Selection (Causality): Standard C18 columns often fail to adequately resolve closely related halogenated positional isomers (e.g., 2,4-dibromo vs. 3,4-dibromo derivatives) because they rely almost exclusively on hydrophobic partitioning. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal

and dipole-dipole interactions. The electron-rich phenyl phase strongly interacts with the electron-deficient, halogenated aromatic ring of the analyte, yielding superior isomer resolution. -

Mobile Phase & Ionization Control (Causality): Cinnamic acid derivatives typically possess a

of approximately 4.4. To prevent peak tailing and retention time drift caused by partial ionization, the mobile phase pH must be maintained at least two units below the -

Solvent Selection (Causality): Acetonitrile (MeCN) is selected over methanol as the organic modifier due to its lower viscosity (reducing backpressure) and aprotic nature, which provides better elution kinetics for highly brominated, lipophilic compounds.

Caption: Logical progression of HPLC method development for halogenated cinnamic acids.

Optimized Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Balances high theoretical plates with manageable backpressure. |

| Mobile Phase A | Water + 0.1% TFA (v/v) | Buffers pH to ~2.0, ensuring the carboxylic acid remains unionized. |

| Mobile Phase B | Acetonitrile + 0.05% TFA (v/v) | Matches baseline absorbance to prevent baseline drift during gradient. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp. | 35°C | Improves mass transfer kinetics of bulky brominated compounds. |

| Detection | UV at 275 nm | Corresponds to the |

| Injection Vol. | 5 µL | Small volume prevents solvent-shock from the high-organic diluent. |

| Diluent | 50:50 Water:MeCN | Ensures complete dissolution without causing peak fronting. |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |

| 0.0 | 70 | 30 | Initial hold to focus the analyte band. |

| 2.0 | 70 | 30 | Isocratic hold. |

| 12.0 | 10 | 90 | Linear ramp to elute strongly retained hydrophobic impurities. |

| 15.0 | 10 | 90 | High-organic wash to clear the column. |

| 15.1 | 70 | 30 | Return to initial conditions. |

| 20.0 | 70 | 30 | Re-equilibration (minimum 5 column volumes). |

Step-by-Step Execution: A Self-Validating Protocol

A trustworthy analytical method is not just about the chemistry; it is about the operational sequence. To ensure data integrity, the injection sequence must be a self-validating system that continuously monitors its own performance against USP <621> allowable adjustments[4].

Step 1: Mobile Phase Preparation

-

Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

-

Add 0.5 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Note: Less TFA is used in the organic phase to balance the UV baseline).

Step 2: Standard Preparation

-

Accurately weigh 25.0 mg of this compound reference standard into a 50 mL volumetric flask.

-

Add 25 mL of Acetonitrile to ensure complete dissolution of the lipophilic halogens. Sonicate for 5 minutes.

-

Dilute to volume with ultrapure water (Final concentration: 0.5 mg/mL).

Step 3: Self-Validating Injection Sequence Program the autosampler to execute the following sequence. The sequence is designed to bracket unknown samples, ensuring that any system drift invalidates the run automatically.

Caption: Self-validating HPLC injection sequence ensuring continuous system control.

System Suitability & ICH Q2(R2) Validation Metrics

To transition this method from development to a validated state for GMP batch release, it must be evaluated against the newly revised ICH Q2(R2) guidelines (effective mid-2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2][3].

Table 1: System Suitability Criteria (Per USP <621>)

| Parameter | Acceptance Criteria | Causality / Rationale |

| Resolution ( | > 2.0 between critical pairs | Ensures baseline separation from closely eluting isomers for accurate integration. |

| Tailing Factor ( | ≤ 1.5 | Confirms absence of secondary interactions (e.g., residual silanol binding). |

| Injection Precision | %RSD ≤ 0.73% (n=6) | Demonstrates autosampler volumetric consistency and system stability. |

| Theoretical Plates ( | > 5000 | Verifies column packing integrity and optimal mobile phase kinetics. |

Table 2: ICH Q2(R2) Validation Summary Matrix

| Validation Characteristic | Methodology | Acceptance Criteria |

| Specificity | Inject blank, placebo, and known halogenated impurities. | No interfering peaks >0.05% area at the retention time of the main peak. |

| Linearity | 5 concentration levels ranging from 50% to 150% of the target concentration. | Correlation coefficient ( |

| Accuracy | Spike recovery at 80%, 100%, and 120% levels (n=3 each). | Mean recovery across all levels must be between 98.0% and 102.0%. |

| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | %RSD of the assay results ≤ 1.0%. |

| LOD / LOQ | Calculated based on Signal-to-Noise ( | LOD: |

Troubleshooting & Optimization Matrix

Even highly robust methods can encounter issues. Use the following causality-based troubleshooting guide:

-

Issue: Peak Fronting of the main peak.

-

Causality: The sample diluent is too strong (too much MeCN), causing the analyte to travel down the column before partitioning into the stationary phase.

-

Solution: Reduce injection volume to 2 µL or increase the aqueous ratio of the sample diluent to 60:40 (Water:MeCN), provided the compound remains fully dissolved.

-

-

Issue: Retention time drift (shifting earlier).

-

Causality: Loss of TFA from the mobile phase due to evaporation, leading to partial ionization of the cinnamic acid.

-

Solution: Prepare fresh mobile phase daily. Ensure solvent bottles are properly capped with vapor-retaining lids.

-

-

Issue: Poor resolution from the 2,4-dibromo isomer.

-

Causality: Insufficient

interaction time. -

Solution: Decrease the initial gradient slope (e.g., hold at 30% B for 5 minutes instead of 2) or lower the column temperature to 25°C to increase retention and selectivity.

-

References

-

ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023. Available at:[Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Published January 2026. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC. LCGC International. Published August 2021. Available at:[Link]

-

Separation of Cinnamic acid on HPLC columns. SIELC Technologies. Available at:[Link]

Sources

Application Note: Precision Reaction Monitoring via Thin-Layer Chromatography (TLC)

Introduction & Scope

In drug development and synthetic organic chemistry, Thin-Layer Chromatography (TLC) is often mischaracterized as a mere purity check. In reality, it is a potent kinetic monitoring tool. When executed with rigor, TLC provides real-time data on reaction conversion, byproduct formation, and stability.

This Application Note defines the "Co-Spot" methodology , a self-validating protocol that eliminates false negatives caused by matrix effects. It is designed for researchers requiring high-fidelity data before committing to expensive HPLC/MS analysis.

System Selection: The Stationary & Mobile Phases[1]

The Stationary Phase

For 90% of small molecule applications, Silica Gel 60 F254 is the standard.

-

Mechanism: Adsorption chromatography via hydrogen bonding and dipole-dipole interactions.

-

Constraint: Silica is slightly acidic (

).-

Implication: Basic amines may streak (tail) due to salt formation with silanol groups.

-

Correction: Pre-treat plates with 1-2% Triethylamine (Et3N) in the mobile phase if analyzing basic moieties [1].

-

Mobile Phase Optimization (The "30-70 Rule")

A reaction monitor is useless if the Starting Material (SM) and Product (P) co-elute.

-

Target Rf: Aim for a Retention Factor (Rf) between 0.3 and 0.7 .

-

Eluotropic Series: Adjust polarity using binary systems.[1]

-

Non-polar: Hexanes, Pentane.

-

Polar: Ethyl Acetate (EtOAc), Methanol (MeOH).

-

Standard Start: 20% EtOAc in Hexanes. Increase polarity if Rf < 0.2; decrease if Rf > 0.8.[1]

-

The "Co-Spot" Protocol (Core Methodology)[2]

The most common error in reaction monitoring is running two lanes: "SM" and "Reaction." This fails to account for matrix effects —where the reaction solvent or byproducts alter the local pH or viscosity, causing the SM in the reaction mixture to shift Rf, leading to misidentification.

The Solution: The Three-Lane Co-Spot System.[2][3]

Experimental Workflow

-

Lane 1 (SM): Pure Starting Material.

-

Lane 2 (Co-Spot): Spot SM, let dry, then spot Reaction Mixture (RM) directly on top.

-

Lane 3 (RM): Reaction Mixture.

Logic Flow Diagram

The following diagram illustrates the decision logic when interpreting the Co-Spot plate.

Figure 1: Decision tree for interpreting the Co-Spot lane. This logic prevents false positives where Product and SM have identical Rf values in a specific solvent system.

Visualization & Staining[2][3][4][5][6][7]

UV visualization (254 nm) is non-destructive but limited to conjugated systems. For comprehensive monitoring, chemical staining is required.

Staining Mechanisms & Recipes

Select the stain based on the functional group being synthesized.

| Stain Reagent | Target Functionality | Preparation / Mechanism | Activation |

| UV Light (254 nm) | Conjugated | Fluorescence quenching on F254 plates. | Non-Destructive |

| p-Anisaldehyde | Nucleophiles, General Organic | Recipe: 15g anisaldehyde + 250mL EtOH + 2.5mL H₂SO₄. Mech: Acid-catalyzed condensation/polymerization. | Heat (Heat Gun) |

| KMnO₄ (Basic) | Alkenes, Alkynes, Alcohols | Recipe: 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL H₂O.[4] Mech: Oxidation of functional groups (Redox). | None (Yellow spots on Purple) |

| Ninhydrin | Amines (1° > 2°) | Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL AcOH.[4] Mech: Formation of Ruhemann's purple. | Heat (Critical) |

| Phosphomolybdic Acid (PMA) | General (Broad Spectrum) | Recipe: 10g PMA in 100mL EtOH.[4] Mech: Reduction of Mo(VI) to Mo(V) by analyte. | Heat (Blue/Green spots) |

Data sourced from standard organic chemistry protocols [2, 3].

Data Analysis: Rf Calculation & Interpretation

The Rf Formula

Kinetic Evolution Diagram

The following diagram depicts the expected evolution of a reaction plate over time.

Figure 2: Visual representation of plate evolution. "8" represents two distinct spots (SM + Prod) in the Co-spot lane.

Troubleshooting Common Artifacts

Even with perfect spotting, artifacts occur. Use this guide to diagnose issues.

| Symptom | Probable Cause | Corrective Action |

| Streaking (Long trails) | Sample Overload | Dilute sample to < 5 mg/mL. Spot smaller volumes. |

| Tailing (Comet shape) | Acid/Base Interaction | Acids: Add 1% Acetic Acid to mobile phase. Bases: Add 1% Et3N or NH4OH [4]. |

| Crescent/Moon Spots | Physical Damage | Do not pierce the silica layer with the capillary. Touch lightly. |

| Edge Effect (Curved front) | Uneven Saturation | Use a filter paper wick in the developing chamber to saturate the atmosphere. |

References

-

Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Principles and Troubleshooting.[7][8][9] Retrieved from [Link]

-

University of Rochester. (n.d.). TLC Stains and Recipes.[1][3][10][5][4][11][12] Retrieved from [Link]

-

Washington University. (n.d.). TLC Stains - Preparation and Use.[1][3][10][5][4][11][12] Retrieved from [Link]

-

Bitesize Bio. (2025).[1] Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

Sources

- 1. practical-science.com [practical-science.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]

- 7. microbiozindia.com [microbiozindia.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. TLC stains [reachdevices.com]

- 11. globalconference.info [globalconference.info]

- 12. TLC Stain Recipes [vanderbilt.edu]

Application Note: 3,4-Dibromo-5-fluorocinnamic Acid in Advanced Material Architectures

Part 1: Strategic Overview & Chemical Profile

Introduction

3,4-Dibromo-5-fluorocinnamic acid (CAS: 1807389-67-8) represents a highly specialized class of poly-halogenated conjugated building blocks .[1] While cinnamic acid derivatives have historically been utilized for their photodimerization properties, the specific incorporation of mixed halogens (Bromine and Fluorine) at the 3, 4, and 5 positions creates a unique "push-pull" electronic environment and steric framework essential for next-generation material science.

This guide outlines the application of this compound in two primary domains:

-

Topochemical Crystal Engineering: Leveraging halogen bonding to control solid-state [2+2] photodimerization for photo-alignment layers.

-

Organic Semiconductor Synthesis: Utilizing the bromine handles for palladium-catalyzed cross-coupling to generate fluorinated conjugated polymers.

Chemical Logic: Why This Molecule?

The selection of this compound is driven by three mechanistic pillars:

| Structural Feature | Material Science Function | Mechanistic Benefit |

| Cinnamic Acid Backbone | Photoreactivity | Enables solid-state [2+2] cycloaddition (crosslinking) upon UV irradiation ( |

| Fluorine (C-5) | Electronic Tuning | Lowers HOMO/LUMO energy levels, enhancing oxidative stability and promoting n-type semiconductor behavior. |

| Bromine (C-3, C-4) | Halogen Bonding & Functionalization | 1. Acts as a strong halogen bond donor (C-Br···O) to direct crystal packing. 2. Serves as a reactive site for Suzuki/Sonogashira coupling. |

Part 2: Experimental Protocols

Protocol A: Topochemical Photodimerization (Crystal Engineering)

Objective: To synthesize high-purity truxillic/truxinic acid dimers via solid-state reaction, controlled by the halogenated packing motif.

1. Materials & Equipment

-

Precursor: this compound (Sublimed grade, >99.5%).

-

Solvents: Ethanol, Acetone, Hexane (HPLC Grade).

-

Equipment:

-

High-pressure Mercury Lamp (500W) with 320 nm cutoff filter.

-

FT-IR Spectrometer (ATR accessory).

-

Powder X-Ray Diffractometer (PXRD).

-

2. Crystal Growth (The Critical Step)

-

Step 1: Dissolve 100 mg of the compound in 15 mL of hot ethanol (60°C).

-

Step 2: Filter the solution through a 0.2 µm PTFE syringe filter to remove nucleation sites.

-

Step 3: Allow slow evaporation at room temperature (25°C) in a dark, vibration-free chamber for 48-72 hours.

-

Step 4: Harvest crystals. Note: The target polymorph for dimerization is the

-phase (metastable), characterized by a short axis of ~4.0 Å.

3. UV-Irradiation & Monitoring[2]

-

Step 1: Spread the harvested crystals evenly on a quartz plate.

-

Step 2: Irradiate under N₂ atmosphere to prevent surface oxidation.

-

Step 3: In-situ Monitoring: Track the reaction using FT-IR.

-

Target Signal: Disappearance of the aliphatic C=C stretching vibration at ~1635 cm⁻¹.

-

New Signal: Appearance of cyclobutane ring modes at ~1200-900 cm⁻¹.

-

4. Validation Data Table (Simulated)

| Parameter | Monomer (Start) | Dimer (End) |

| Appearance | White/Pale Yellow Needles | White Powder |

| Melting Point | 185-188°C | 230-235°C (Decomp) |

| FT-IR (C=C) | Strong Peak (1637 cm⁻¹) | Absent |

| Solubility | Soluble in Ethanol | Insoluble in Ethanol (Crosslinked) |

Protocol B: Synthesis of Fluorinated Conjugated Polymers (Suzuki Coupling)

Objective: Use the 3,4-dibromo moiety as an electrophile to polymerize with a diboronic ester comonomer, creating a side-chain functionalized semiconductor.

1. Reaction Setup

-

Reagents:

-

Monomer A: this compound ester (Methyl ester protection recommended).

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

-

Catalyst: Pd(PPh₃)₄ (3 mol%).

-

Base: K₂CO₃ (2M aqueous solution).

-

-

Solvent: Toluene/THF (2:1 v/v), degassed.

2. Procedure

-

Schlenk Line Prep: Flame-dry a 50 mL Schlenk flask and backfill with Argon x3.

-

Dissolution: Add Monomer A (1.0 eq) and Monomer B (1.0 eq) to the flask. Add solvent and degas via freeze-pump-thaw (3 cycles).

-

Catalysis: Add Pd catalyst under positive Argon flow.

-

Polymerization: Heat to 90°C with vigorous stirring for 48 hours.

-

End-Capping: Add phenylboronic acid (to cap Br ends) followed by bromobenzene (to cap Boron ends), stirring for 6 hours each.

-

Purification: Precipitate into cold methanol. Soxhlet extraction with acetone (to remove oligomers) followed by chloroform (to collect polymer).

Part 3: Visualization & Logic Mapping

Structural Logic of Halogenated Cinnamates

The following diagram illustrates the decision-making process for selecting this specific molecule over non-halogenated alternatives.

Caption: Figure 1. Structure-Property Relationship flow for this compound.

Photodimerization Mechanism

This diagram visualizes the topochemical requirement (Schmidt's Rule) where double bonds must be aligned parallel and < 4.2 Å apart.

Caption: Figure 2. Solid-state reaction pathway governed by crystal lattice constraints.

Part 4: References & Authority[3]

Cited Literature

-

Topochemical Principles: Schmidt, G. M. J. "Photodimerization in the solid state." Pure and Applied Chemistry, 1971. (Foundational text on cinnamic acid dimerization criteria).

-

Halogen Bonding: Metrangolo, P., et al. "Halogen bonding in crystal engineering." Chemical Reviews, 2016. (Explains the utility of Br...O interactions).

-

Fluorine in Electronics: Babudri, F., et al. "Fluorinated organic materials for electronic devices." Chemical Communications, 2007. (Justifies the C-5 fluorine substitution).[1][3]

-

Commercial Availability: this compound (CAS 1807389-67-8).[1][3][4][5] MolCore / AK Scientific Catalog.

Disclaimer

This Application Note is for research purposes only. The protocols described involve high-intensity UV radiation and halogenated organic synthesis; standard laboratory safety procedures (PPE, Fume Hood) must be strictly followed.

Sources

Troubleshooting & Optimization

How to improve the yield of 3,4-Dibromo-5-fluorocinnamic acid synthesis

Topic: Optimization of 3,4-Dibromo-5-fluorocinnamic Acid Synthesis Role: Senior Application Scientist, Process Chemistry Division

Technical Support Center: High-Yield Synthesis Guide

Welcome. You are likely accessing this guide because your yields for this compound are inconsistent or hovering below the commercially viable threshold (typically <60%).

This molecule presents a unique challenge: the 3,4-dibromo motif creates significant steric bulk near the reaction center, while the 5-fluoro substituent alters the electronic landscape of the ring. Standard Knoevenagel protocols often fail here because they do not account for the solubility shifts and kinetic retardation caused by the heavy halogen load.

This guide moves beyond "textbook" recipes. It focuses on the Knoevenagel-Doebner Condensation , the most scalable route, and troubleshoots the specific failure points of this tri-halogenated substrate.

Part 1: The Optimized Protocol

Do not use generic "cinnamic acid" conditions. The high molecular weight and lipophilicity of your starting material require specific solvent ratios.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 3,4-Dibromo-5-fluorobenzaldehyde | Limiting Reagent | 1.0 | Critical: Purity must be >98% by HPLC. Isomers (e.g., 2,3-dibromo) inhibit crystallization. |

| Malonic Acid | Nucleophile | 1.5 | Excess required to drive the equilibrium despite steric hindrance. |

| Pyridine | Solvent/Base | 4-5 Vol | Acts as the proton shuttle. Dry pyridine is essential. |

| Piperidine | Catalyst | 0.1 | The organocatalyst. Do not substitute with stronger bases (e.g., hydroxides) to avoid SnAr side reactions on the fluorine. |

Step-by-Step Workflow

-

Dissolution: Charge the aldehyde and malonic acid into the reactor. Add Pyridine.[1][2] Stir until fully dissolved before adding the catalyst.

-

Catalysis: Add Piperidine dropwise at room temperature. An exotherm is possible; monitor internal temp.

-

Reaction (The "Soft" Reflux): Heat to 85–90°C .

-

Expert Insight: Standard protocols suggest 110°C (reflux). For this substrate, 110°C often causes decarboxylation before condensation is complete, leading to styrene impurities. A lower temp (85°C) for a longer time (4–6 hours) favors the acid product.

-

-

Quench & Precipitation:

-

Cool the mixture to 0–5°C.

-

Slowly pour the reaction mixture into ice-cold 6M HCl (excess).

-

Why: Rapid acidification prevents the formation of the "oiling out" phase common with heavy brominated compounds.

-

-

Isolation: Filter the white/off-white precipitate.[2] Wash with cold water (3x) to remove all pyridine traces.

Part 2: Process Visualization

The following diagram illustrates the critical decision pathways and mechanistic flow for this specific synthesis.

Caption: Logic flow for Knoevenagel condensation of sterically hindered halogenated aldehydes.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of precipitating as a solid during the HCl quench. Why? Diagnosis: This is a common issue with poly-brominated aromatics. They are extremely lipophilic. If the pyridine content is too high or the temperature during quenching is too high, the product forms a supersaturated oil rather than a crystal lattice. Solution:

-

Temperature Control: Ensure the HCl solution is at 0°C (ice bath) before addition.

-

Agitation: Use vigorous mechanical stirring (not magnetic) during the quench to disperse the oil droplets, encouraging nucleation.

-

Seeding: Add a tiny crystal of pure product (if available) to the quenching mixture.

Q2: I see a persistent impurity at R_f ~0.8 (non-polar). What is it? Diagnosis: This is likely 3,4-dibromo-5-fluorostyrene . Cause: Thermal decarboxylation occurred after the condensation but the reaction temperature was too high (>100°C), or the reaction ran too long. Fix: Reduce reaction temperature to 85°C. Monitor HPLC strictly; stop the reaction as soon as the aldehyde is consumed (<1%). Do not "cook" it overnight.

Q3: The yield is low (<40%), and the starting aldehyde seems unreactive. Diagnosis: The 3,4-dibromo substitution creates steric hindrance, protecting the carbonyl carbon. Fix:

-

Increase Concentration: Run the reaction at a higher concentration (1g aldehyde per 3mL pyridine) to increase collision frequency.

-

Dry Solvents: Ensure Pyridine is anhydrous. Water kills the iminium intermediate formed by piperidine.

Q4: How do I purify the final solid? It retains a yellow color. Diagnosis: The yellow color is often polymerized pyridine or trace oxidation products. Protocol:

-

Solvent System: Use Ethanol/Water (7:3) . The high bromine content makes it less soluble in pure ethanol than typical cinnamic acids.

-

Activated Carbon: Dissolve the crude solid in hot ethanol, add Activated Charcoal (5 wt%), stir for 15 mins, and filter hot through Celite. Then add the water to induce crystallization.

Part 4: Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to Off-White Needles | Visual |

| Melting Point | 195–200°C (Predicted) | Capillary |

| 1H NMR (DMSO-d6) | Doublet at ~7.6 ppm (J=16Hz) | Confirms trans-alkene |

| Purity | >98.0% | HPLC (C18, ACN/Water) |

References

-

Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health (NIH). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." PubMed Central. Available at: [Link]

-

PrepChem. "Synthesis of 3-bromo-4-fluoro-benzaldehyde." PrepChem. Available at: [Link]

Sources

Optimizing temperature and reaction time for cinnamic acid synthesis

This guide serves as a specialized technical support resource for the synthesis of cinnamic acid. It is designed to move beyond basic textbook procedures, offering field-tested optimization strategies for temperature and reaction time control.

Topic: Optimizing Temperature & Reaction Time for Cinnamic Acid Synthesis Support Level: Tier 3 (Senior Application Scientist) Methods Covered: Knoevenagel Condensation (Preferred/Green), Perkin Reaction (Classical)

Troubleshooting Guide: Critical Failure Modes

This section addresses specific user issues regarding yield, purity, and reaction kinetics.

Issue 1: "My Perkin reaction yield is stuck below 40% despite refluxing for 8 hours."

Diagnosis: Thermal Insufficiency & Catalyst Deactivation.[1]

Technical Explanation:

The Perkin reaction has a high activation energy barrier. Standard reflux of acetic anhydride (

-

Temperature Boost: Switch from Sodium Acetate to Potassium Acetate . Potassium acetate is more soluble in acetic anhydride and raises the boiling point of the mixture, allowing the reaction to proceed at 170-180°C (oil bath temperature).

-

Time Optimization: At 180°C, the reaction time can often be reduced from 8 hours to 4-5 hours .

-

Moisture Control: Fuse your acetate salt (heat until molten) immediately before use to ensure it is anhydrous.

Issue 2: "I am seeing significant tar/resin formation in the flask."

Diagnosis: Thermal Decomposition & Oxidative Polymerization. Technical Explanation: Prolonged heating of benzaldehyde at temperatures >160°C (typical for Perkin) promotes the Cannizzaro reaction or radical polymerization, leading to dark tars. This is exacerbated by the presence of oxygen. Corrective Action:

-

Inert Atmosphere: Strictly perform the reaction under a nitrogen or argon blanket.

-

Switch Methods: If tarring persists, switch to the Knoevenagel Condensation . It proceeds at much lower temperatures (90°C ) and significantly reduces thermal decomposition byproducts.

-

Antioxidant: Add a trace amount of hydroquinone (10-20 mg) if you must use the high-temperature Perkin method.

Issue 3: "In the Knoevenagel reaction, I isolate a product with the wrong melting point (approx. 190-200°C instead of 133°C)."

Diagnosis: Incomplete Decarboxylation.[2] Technical Explanation: The Knoevenagel reaction proceeds in two steps: (1) Condensation to form benzylidene malonic acid (mp ~195°C), followed by (2) Thermal decarboxylation to cinnamic acid. If the temperature is too low (<80°C) or the time too short, the second step fails. Corrective Action:

-

Thermal Ramp: Ensure the reaction mixture is heated to at least 90-100°C for the final hour.

-

Solvent Check: If using pyridine, ensure a vigorous reflux. If using a solvent-free method, maintain the melt temperature above 90°C until CO₂ evolution ceases completely.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the synthesis? A: Yes. Microwave synthesis is highly effective for this transformation.

-

Perkin: 180°C for 20-30 minutes (vs. 8 hours thermal).

-

Knoevenagel: 140°C for 5-10 minutes.

-

Warning: Use a pressure-rated vessel and ensure your solvent (or neat mixture) couples well with microwave energy.

Q: Why is the Knoevenagel method generally preferred over Perkin for drug development? A: The Knoevenagel method offers higher atom economy and milder conditions (90°C vs 180°C), resulting in fewer impurities. This simplifies downstream purification (crystallization), which is critical for meeting pharmaceutical purity standards (API grade).

Q: How do I know when the reaction is truly finished? A: Do not rely solely on time.

-

TLC: Monitor the disappearance of Benzaldehyde (

in Hexane/EtOAc). -

Visual: For Knoevenagel, the cessation of bubbling (CO₂ release) is a physical indicator of reaction endpoint.

Master Protocols

Protocol A: Optimized Green Knoevenagel (Recommended)

High Yield (>90%), Low Temp, Solvent-Free Option

-

Setup: Mix Benzaldehyde (10 mmol), Malonic Acid (12 mmol), and Ammonium Acetate (catalytic, 1 mmol) in a round-bottom flask.

-

Reaction: Heat the mixture to 90°C . The solids will melt into a homogeneous liquid.

-

Monitoring: Stir for 2 hours . Observe vigorous bubbling (decarboxylation).

-

Completion: When bubbling stops and the mixture solidifies/thickens, the reaction is near complete.

-

Workup: Cool to room temp. Add water (20 mL) and acidify with 1M HCl to pH 2. Filter the white precipitate.[3] Recrystallize from ethanol/water.

Protocol B: Classical Perkin Reaction (Reference)

Robust but harsh conditions

-

Setup: Mix Benzaldehyde (0.2 mol), Acetic Anhydride (0.3 mol), and Anhydrous Potassium Acetate (0.12 mol).

-

Reaction: Heat in an oil bath at 170-180°C for 5 hours .

-

Workup: Pour the hot mixture into water (to hydrolyze excess anhydride). Steam distill to remove unreacted benzaldehyde.[1] Treat the residue with saturated

, filter (remove tars), and acidify filtrate with HCl to precipitate cinnamic acid.

Comparative Data: Temperature vs. Yield

The following table summarizes literature values demonstrating the critical relationship between temperature, time, and yield.

| Method | Temperature | Time | Typical Yield | Major Byproducts | Ref |

| Perkin (NaOAc) | 140°C | 8 h | 40-50% | Unreacted aldehyde | [1, 2] |

| Perkin (KOAc) | 180°C | 5 h | 70-75% | Tars/Resins | [1, 3] |

| Knoevenagel (Pyridine) | 115°C (Reflux) | 4 h | 80-85% | Benzylidene malonic acid | [4] |

| Knoevenagel (Green/Neat) | 90°C | 2 h | 90-95% | Minimal | [5] |

Visualizing the Logic

Diagram 1: Reaction Pathways & Critical Control Points

Caption: Comparison of Knoevenagel and Perkin pathways. Note the critical thermal checkpoints (Red Diamonds) required for conversion.

Diagram 2: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing common synthesis failures based on experimental observation.

References

-

Organic Syntheses. "Cinnamic Acid Synthesis via Perkin Reaction." Org.[4][5] Synth. 1928, 8, 20. Link

-

BenchChem. "Optimizing reaction conditions for 4-Methylcinnamic acid synthesis." Link

-

ResearchGate. "Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method." Jurnal Kimia. 2020. Link

-

Taylor & Francis. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews. 2017. Link

-

Pure. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Eindhoven University of Technology.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

Strategies for removing impurities from crude 3,4-Dibromo-5-fluorocinnamic acid

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Crystallization Protocols for Halogenated Cinnamic Acids

Introduction: The Challenge of the "Heavy" Ring

Welcome. If you are working with 3,4-Dibromo-5-fluorocinnamic acid , you are likely facing a specific set of purification challenges distinct from standard cinnamic acid derivatives.

The presence of two bromine atoms and one fluorine atom creates a highly lipophilic, electron-deficient aromatic ring . Unlike simple cinnamic acid, this molecule exhibits:

-

Poor aqueous solubility even in its salt form (due to high molecular weight and lipophilicity).

-

Stubborn aldehyde retention , where the precursor (3,4-dibromo-5-fluorobenzaldehyde) occludes into the crystal lattice.

-

Isomerization risks , where the cis (Z) isomer forms during workup if exposed to light or excessive heat.

This guide moves beyond generic "recrystallization" and provides a targeted workflow for this specific poly-halogenated scaffold.

Module 1: The "Sticky Solid" Protocol (Aldehyde Removal)

Problem: The crude product is a sticky, off-white solid that smells faintly of almonds (aldehyde) and shows a spot at

The Solution: Modified Acid-Base Extraction

Standard NaHCO₃ washes often fail here because the sodium salt of this specific acid is too lipophilic to stay fully dissolved in water, leading to an emulsion.

Protocol:

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Do not use DCM; EtOAc prevents emulsion formation better with this specific substrate.

-

Conversion: Extract with 10% Sodium Carbonate (Na₂CO₃) (

volume).-

Note: We use Carbonate (

), not Bicarbonate. The higher pH ensures complete deprotonation of the electron-deficient acid, forcing the equilibrium to the aqueous phase despite the lipophilic halogens.

-

-

Separation:

-

Organic Layer: Contains the unreacted aldehyde and neutral impurities. Discard (or recover aldehyde).

-

Aqueous Layer: Contains your product as the sodium carboxylate.

-

-

The "Crash" Precipitation:

-

Cool the aqueous layer to 0–5°C.

-

Acidify slowly with 2N HCl to pH 1–2 while stirring vigorously.

-

Critical Step: Do not dump acid in. Dropwise addition prevents the encapsulation of impurities inside the precipitating solid.

-

Workflow Visualization

Caption: Modified Acid-Base extraction workflow designed to separate lipophilic aldehydes from the target acid.